![molecular formula C19H18N4O3 B2363200 2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903539-29-6](/img/structure/B2363200.png)

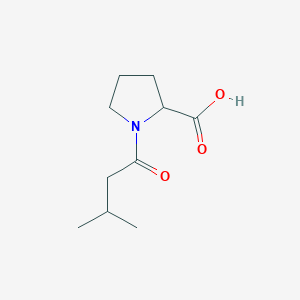

2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

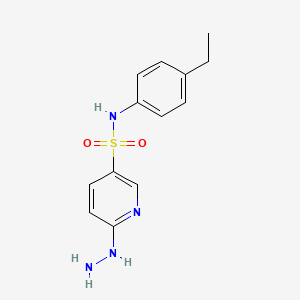

The compound “2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including an imidazole ring and an azetidine ring. The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Applications De Recherche Scientifique

Imidazole Derivatives in Antimycotic Treatments

Imidazole derivatives, such as sertaconazole, have been extensively studied for their antimycotic (antifungal) properties. Sertaconazole, for example, has demonstrated efficacy in the treatment of superficial mycoses caused by dermatophytes and Candida albicans. Clinical trials have shown that sertaconazole is effective in curing mycoses with excellent safety profiles, indicating its potential as a significant advance in topical antifungal therapy (Nasarre et al., 1992), (Pedragosa et al., 1992), (Umbert et al., 1992).

Imidazole Derivatives and Analgesic Effects

Imidazole derivatives have also been investigated for their interactions with pain management medications. For example, the DAAO inhibitor CBIO has been studied for its ability to interact with morphine in pain management and analgesia tolerance, providing insights into the complex pharmacological interactions between morphine and DAAO inhibitors. This research highlights the potential of imidazole derivatives in enhancing the efficacy of existing pain management strategies (Gong et al., 2012).

Imidazole Derivatives in Metabolic Disease Research

Another area of research is the impact of microbially produced imidazole derivatives, such as imidazole propionate, on metabolic diseases. Imidazole propionate has been identified as a histidine-derived metabolite that impairs insulin signaling through mTORC1, suggesting a potential link between gut microbiota-produced compounds and the pathogenesis of type 2 diabetes (Koh et al., 2018).

Imidazole Derivatives and Cardiovascular Research

Research into imidazole derivatives has also extended into cardiovascular treatments, specifically regarding the modulation of thromboxane synthesis. Inhibiting thromboxane synthetase, for example, with imidazole derivatives, can influence platelet aggregation and vascular function, highlighting the potential for these compounds in antithrombotic strategies (Vermylen et al., 1981).

Orientations Futures

The future directions for research on this compound could include detailed studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic applications could be explored given the known biological activities of imidazole derivatives .

Propriétés

IUPAC Name |

2-[1-(3H-benzimidazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-17(11-5-6-15-16(7-11)21-10-20-15)22-8-12(9-22)23-18(25)13-3-1-2-4-14(13)19(23)26/h1-2,5-7,10,12-14H,3-4,8-9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBCGBXGQPXNRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)

![(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2363121.png)

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)

![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)

![Benzo[d]thiazol-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2363136.png)

![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2363138.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)